N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide
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Overview
Description
N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a chlorinated position, along with two methoxyphenyl groups attached to an ethyl chain. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chloropyridine-4-carboxylic acid with 1,2-bis(4-methoxyphenyl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carboxamide group would produce the corresponding amine.
Scientific Research Applications
N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. For instance, the carboxamide group may form hydrogen bonds with active sites of enzymes, while the methoxyphenyl groups could engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1,2-bis(4-methoxyphenyl)ethyl]-2-bromopyridine-4-carboxamide
- N-[1,2-bis(4-methoxyphenyl)ethyl]-2-fluoropyridine-4-carboxamide
- N-[1,2-bis(4-methoxyphenyl)ethyl]-2-iodopyridine-4-carboxamide
Uniqueness
N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its halogenated analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-18-7-3-15(4-8-18)13-20(16-5-9-19(28-2)10-6-16)25-22(26)17-11-12-24-21(23)14-17/h3-12,14,20H,13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIPYTCCIPXSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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